molecular formula KH<br>HK B1199103 Potassium hydride CAS No. 7693-26-7

Potassium hydride

Cat. No.: B1199103
CAS No.: 7693-26-7
M. Wt: 40.106 g/mol
InChI Key: OCFVSFVLVRNXFJ-UHFFFAOYSA-N
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Description

Potassium hydride is an inorganic compound composed of potassium and hydrogen, with the chemical formula KH. It is an alkali metal hydride and appears as a white to gray crystalline powder. This compound is known for being a powerful superbase, making it highly useful in organic synthesis. It is typically sold commercially as a slurry in mineral oil or paraffin wax to facilitate safe handling and dispensing .

Mechanism of Action

Potassium hydride (KH) is an inorganic compound of potassium and hydrogen. It is an alkali metal hydride, appearing as a white to gray crystalline powder . It is a powerful superbase that is useful in organic synthesis .

Target of Action

This compound primarily targets carbonyl compounds and amines . It is used to deprotonate these compounds, which plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its targets through a process called deprotonation . In this process, a hydrogen ion (H+) is removed from the target molecule, resulting in the formation of enolates when the target is a carbonyl compound, or amides of the type KNHR and KNR2 when the target is an amine .

Biochemical Pathways

The deprotonation of carbonyl compounds and amines by this compound affects various biochemical pathways. For instance, the formation of enolates can lead to the creation of different organic compounds through subsequent reactions . Similarly, the formation of amides can influence a variety of biochemical processes, given the wide range of roles that amides play in biochemistry .

Pharmacokinetics

It’s known that this compound reacts violently with water , which would likely impact its bioavailability and other pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the formation of enolates from carbonyl compounds and amides from amines . These products can participate in further reactions, leading to the synthesis of a variety of organic compounds .

Action Environment

The action of this compound is significantly influenced by environmental factors. For instance, it reacts violently with water, producing potassium hydroxide (KOH) and hydrogen gas (H2) . It can also be pyrophoric in air, react violently with acids, and ignite upon contact with oxidants . Therefore, it is typically handled as a slurry in mineral oil or paraffin wax to facilitate dispensing and reduce the risks associated with its reactivity .

Preparation Methods

Potassium hydride is produced by the direct combination of potassium metal and hydrogen gas at elevated temperatures, typically between 200 and 350°C. The reaction can be represented as follows: [ 2K + H_2 \rightarrow 2KH ] This method was discovered by Humphry Davy shortly after his discovery of potassium in 1807 . Industrial production methods also follow this direct synthesis route, ensuring the reaction conditions are carefully controlled to prevent any hazardous incidents.

Chemical Reactions Analysis

Potassium hydride undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Potassium hydride is often compared with other alkali metal hydrides such as sodium hydride, lithium hydride, rubidium hydride, and cesium hydride. Here are some key points of comparison:

Similar compounds include:

  • Sodium hydride (NaH)
  • Lithium hydride (LiH)
  • Rubidium hydride (RbH)
  • Cesium hydride (CsH)

This compound’s unique properties, such as its high basicity and reactivity, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

potassium;hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/K.H/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OCFVSFVLVRNXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

KH, HK
Record name potassium hydride
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DSSTOX Substance ID

DTXSID10894770
Record name Potassium hydride
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Molecular Weight

40.1063 g/mol
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Physical Description

Powder in suspension; [Aldrich MSDS]
Record name Potassium hydride
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CAS No.

7693-26-7
Record name Potassium hydride (KH)
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Record name Potassium hydride (KH)
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Record name Potassium hydride
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Record name Potassium hydride
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Q & A

Q1: What is the molecular formula and weight of potassium hydride?

A1: The molecular formula of this compound is KH, and its molecular weight is 40.11 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, spectroscopic techniques have been used to characterize this compound. For instance, Infrared (IR) spectroscopy shows a strong absorption at 2038 cm−1 attributed to the B-H stretching vibration in potassium 9-O-(1,2;5,6-di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane, which is prepared using this compound. []

Q3: Is this compound stable under ambient conditions?

A3: this compound is highly reactive with air and moisture. It must be handled and stored under an inert atmosphere, such as nitrogen or argon, to prevent decomposition. []

Q4: Can you describe a method to improve the handling and stability of this compound?

A4: this compound can be prepared as a 1:1 homogenate with paraffin, termed KH(P). KH(P) is a solid at room temperature and exhibits enhanced stability without requiring specialized handling procedures. []

Q5: How does this compound function as a base in organic synthesis?

A5: this compound is a strong base capable of deprotonating a wide range of organic compounds, including alcohols, ketones, and weakly acidic hydrocarbons like triphenylmethane and diphenylmethane. [, ]

Q6: Can you provide specific examples of reactions where this compound serves as a base?

A6: Certainly. This compound is utilized in various reactions, including:

  • Wittig reactions: KH(P) rapidly generates phosphorus ylides from phosphonium salts, enabling Wittig condensation with aldehydes to yield olefins with high Z-selectivity. []
  • Hydrodemethylation of Toluene: this compound supported on graphite (KH/C) catalyzes the hydrodemethylation of toluene to benzene at temperatures as low as 125-250°C. []
  • Synthesis of Tertiary Amines: this compound, in conjunction with triethylamine, promotes the N-alkylation of secondary amines with alkyl halides to afford tertiary amines. []
  • Deprotonation of Sulfur-Bridged Biphenols: this compound selectively deprotonates sulfur-bridged biphenols, allowing the synthesis of mono- or di-anionic aryloxide ligands. []

Q7: Does this compound participate in any reduction reactions?

A7: this compound plays a crucial role in several reduction reactions, such as:

  • Enantioselective Reduction of Epoxides: Chiral borohydride reagents, prepared using this compound and chiral borane derivatives, facilitate the enantioselective reduction of racemic epoxides. []
  • Reduction of Haloarenes: this compound exhibits distinct reactivity towards aryl halides compared to sodium hydride. In THF, it participates in concerted nucleophilic aromatic substitution (CSNAr). In benzene, it can mediate single electron transfer chemistry, leading to the formation of organic super electron donors that initiate base-promoted homolytic aromatic substitution (BHAS) cycles. [, ]

Q8: How does this compound contribute to polymer chemistry?

A8: this compound, often in the presence of crown ethers, initiates the anionic polymerization of various monomers, including oxiranes and β-lactones. [, , , ]

Q9: Are there any computational studies related to this compound and its reactions?

A9: Yes, density functional theory (DFT) calculations have been employed to investigate the cohesive energy of this compound and its hydrogenated derivatives (KH+nH; n=0, 2, 6, 8). These calculations provided insights into the equilibrium lattice constant, bulk modulus, and cohesive energy of these compounds. []

Q10: Does this compound have applications in material science beyond organic synthesis?

A10: this compound is used in the preparation of K3C60 fullerene superconductors. Reacting this compound with C60 powder leads to potassium doping, resulting in superconductivity. []

Q11: What safety precautions are necessary when handling this compound?

A11: this compound is a highly reactive and flammable substance. It reacts violently with water, releasing flammable hydrogen gas. Appropriate personal protective equipment, including gloves and eye protection, must be worn at all times. All manipulations should be carried out under an inert atmosphere using Schlenk techniques or a glovebox. [, ]

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